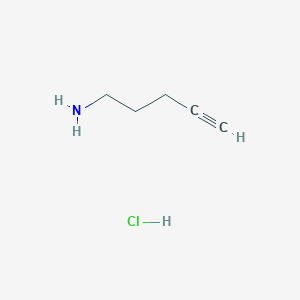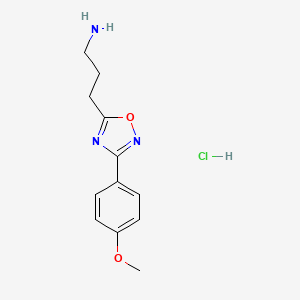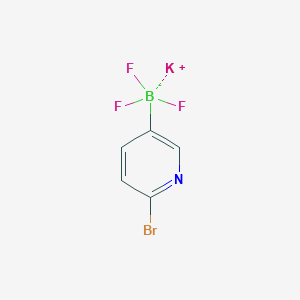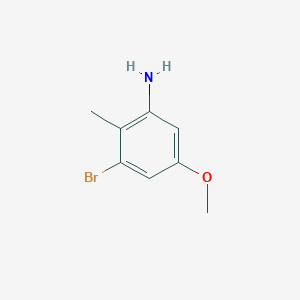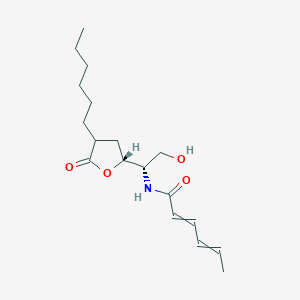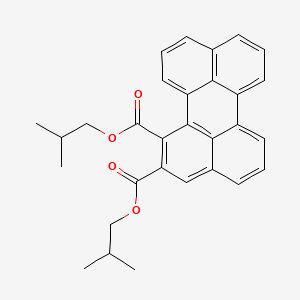
Diisobutyl Perylenedicarboxylate
説明
Diisobutyl Perylenedicarboxylate is a chemical compound with the molecular formula C30H28O4 . It is also known by other names such as bis (2-methylpropyl) perylene-1,2-dicarboxylate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C30H28O4/c1-17(2)15-33-29(31)24-14-20-10-7-12-22-21-11-5-8-19-9-6-13-23(25(19)21)27(26(20)22)28(24)30(32)34-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3 . The compound has a molecular weight of 452.5 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 452.5 g/mol . It has a computed XLogP3-AA value of 8.1, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and eight rotatable bonds . Its exact mass and monoisotopic mass are both 452.19875937 g/mol . The topological polar surface area of the compound is 52.6 Ų . It has a complexity of 744 .科学的研究の応用
Plasticizer and Environmental Impact
Diisobutyl adipate (DIBA), closely related to Diisobutyl Perylenedicarboxylate, is a non-phthalate plasticizer used in various products. A study integrating in silico and in vitro methods assessed DIBA's impact on cellular homeostasis. It revealed that DIBA could disturb intracellular lipid metabolism homeostasis by targeting PPARγ, highlighting its potential environmental and health implications (Wei et al., 2023).
Water Treatment and Degradation Methods
Research on diisobutyl phthalate (DiBP), a similar phthalate ester, focuses on its degradation in water. The electro-Fenton process with a sacrificial anode was evaluated for DiBP degradation, showing significant removal effectiveness. This highlights advanced oxidation processes as a promising method for treating water contaminated with such compounds (Yang et al., 2020).
Electrochemical and Spectroscopic Properties
The electrochemistry, UV−vis spectrophotometry, photoluminescence, and electrogenerated chemiluminescence (ECL) of perylenedicarboxylic imide, a compound related to this compound, were studied. This research offers insights into the electrochemical behavior and potential applications of perylenedicarboxylate derivatives in electronic and photonic devices (Lee et al., 1999).
Luminescence Quenching in Optical Sensors
A study on the luminescence quenching of platinum porphyrin and perylene (including derivatives like this compound) immobilized in a polystyrene film demonstrated their potential in developing optical sensors. These materials showed distinct responses to oxygen and temperature changes, indicating their utility in environmental sensing applications (Fujiwara et al., 2002).
Safety and Hazards
Diisobutyl Perylenedicarboxylate has a GHS07 signal word, indicating a warning . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
A recent paper discusses the use of Diisobutyl Perylenedicarboxylate in the preparation of brightening polymer-stabilized bistable cholesteric liquid crystal (PSBCLC) films . The study found that PSBCLC films doped with 1.0 wt% diisobutyl had a high contrast ratio and a relatively low drive voltage . This suggests potential applications in cholesteric liquid crystal reflective displays .
特性
IUPAC Name |
bis(2-methylpropyl) perylene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-17(2)15-33-29(31)24-14-20-10-7-12-22-21-11-5-8-19-9-6-13-23(25(19)21)27(26(20)22)28(24)30(32)34-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKNPMBAQGMLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(C2=C3C(=C1)C=CC=C3C4=CC=CC5=C4C2=CC=C5)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79869-59-3 | |
| Record name | bis(2-methylpropyl) perylene-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




